molecular formula C15H19ClO3 B1325905 Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate CAS No. 898752-18-6

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate

Cat. No. B1325905
M. Wt: 282.76 g/mol
InChI Key: JIBRZPLSUWPRNI-UHFFFAOYSA-N
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Description

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate, also known as Ethyl (3-chlorobenzoyl)acetate, is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 .


Molecular Structure Analysis

The molecular structure of Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate consists of a benzene ring substituted with a chlorine atom and an ester group . The ester group is attached to the benzene ring via a carbonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate are not available, it’s known that similar compounds can participate in various reactions. For instance, azides can be used as nucleophiles in S N 2 reactions .


Physical And Chemical Properties Analysis

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate has a refractive index of n20/D 1.5460 (lit.) and a density of 1.213 g/mL at 25 °C (lit.) . It’s important to note that these properties can vary depending on the conditions and purity of the compound.

Scientific Research Applications

Synthesis Techniques

  • Improved Synthesis Methods : Ethyl 7-oxoheptanoate, a close relative of Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate, can be synthesized through oxidation of ethyl or methyl 7-hydroxyheptanoate using PCC, yielding good results (Ballini, Marcantoni, & Petrini, 1991).

  • Complex Synthesis Pathways : The compound has been used in reactions like the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in creating compounds like pestalotin (Takeda, Amano, & Tsuboi, 1977).

Chemical Reactions and Properties

  • Photochemical Reactions : Studies on photochemical reactions of similar compounds, such as ethyl 2-oxo-1-cyclohexanecarboxylate, have led to the formation of ethyl 7-oxo-2-heptenoate and related compounds, showcasing its reactive properties in photochemical contexts (Tokuda, Watanabe, & Itoh, 1978).

  • Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a structurally related compound, has been analyzed for its crystal structure and molecular configuration, contributing to understanding similar compounds' properties (Johnson et al., 2006).

Pharmaceutical Applications

  • Antiproliferative Activity : Certain derivatives, like 2-adamantyl 7-oxoheptanoate, have shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential therapeutic applications (Nurieva et al., 2015).

Industrial and Other Applications

  • Intermediate in Dye Synthesis : Ethyl 7-chloro-2-oxoheptylate, another related compound, is used as an intermediate in the synthesis of cilastatin and has applications in simplifying synthesis processes in industrial contexts (Chen Xin-zhi, 2006).

  • Application in Dye Complexation : Compounds like ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate, similar in structure, have been used in complexing with metals for dyeing polyester and nylon fabrics (Abolude et al., 2021).

Safety And Hazards

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate should be handled with care. It’s advised to avoid breathing vapours, mist or gas. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

ethyl 7-(3-chlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBRZPLSUWPRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645577
Record name Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate

CAS RN

898752-18-6
Record name Ethyl 3-chloro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3-chlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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